N-allyl-2,5-diethoxybenzenesulfonamide
Description
N-Allyl-2,5-diethoxybenzenesulfonamide is a benzenesulfonamide derivative characterized by an allyl group attached to the sulfonamide nitrogen and diethoxy substituents at the 2- and 5-positions of the benzene ring. This structural motif places it within a broader class of sulfonamides, which are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science . The allyl group may confer reactivity toward electrophilic or radical processes, while the diethoxy substituents likely enhance lipophilicity and influence electronic properties compared to simpler analogs.
Properties
Molecular Formula |
C13H19NO4S |
|---|---|
Molecular Weight |
285.358 |
IUPAC Name |
2,5-diethoxy-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C13H19NO4S/c1-4-9-14-19(15,16)13-10-11(17-5-2)7-8-12(13)18-6-3/h4,7-8,10,14H,1,5-6,9H2,2-3H3 |
InChI Key |
CDEQEVZHRAKYOI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-allyl-2,5-diethoxybenzenesulfonamide with two structurally related compounds from the provided evidence: N-(2-hydroxy-5-methylphenyl)-2,5-dimethylbenzenesulfonamide () and N-allyl-2,2,2-trichloroacetamide (). Key differences in substituents, physicochemical properties, and spectral data are highlighted.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Structural Influence on Lipophilicity and Reactivity The diethoxy groups in this compound are expected to increase lipophilicity compared to the methyl and hydroxy groups in the benzenesulfonamide from . This could enhance membrane permeability in biological systems .
Spectral and Synthetic Considerations N-Allyl-2,2,2-trichloroacetamide () exhibits distinct 1H-NMR signals for the allyl moiety (δ 5.24–5.93) and a downfield NH proton (δ 6.78), which may differ in sulfonamide analogs due to hydrogen bonding with the sulfonyl group .
Biological and Functional Implications
- Benzenesulfonamides with hydroxy and methyl groups () are often explored for antimicrobial or anti-inflammatory activity, whereas diethoxy substituents might optimize pharmacokinetic properties like metabolic stability .
- The trichloroacetamide in is structurally distinct but underscores the role of electron-withdrawing groups in modulating reactivity and stability .
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